molecular formula C8H10N4 B3323557 {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine CAS No. 1638771-54-6

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

Cat. No.: B3323557
CAS No.: 1638771-54-6
M. Wt: 162.19 g/mol
InChI Key: OYKRCSYBWDLUSO-UHFFFAOYSA-N
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Description

{5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine (CAS 1638771-54-6) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a methyl group at position 5 and a methanamine (-CH2NH2) substituent at position 4. Its molecular formula is C8H10N4, and it serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor design . The methanamine group enhances solubility and facilitates interactions with biological targets, while the methyl group modulates steric and electronic properties.

Properties

IUPAC Name

(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRCSYBWDLUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218526
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-54-6
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated and oxidized derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers

(a) 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2)
  • Structure : Methyl at position 7, amine at position 4.
  • Formula : C7H8N4.
  • Key Differences : The methyl group on the pyrrole nitrogen (position 7) reduces steric hindrance compared to position 5 substitution. This isomer exhibits distinct electronic effects due to altered conjugation in the fused ring system .
(b) (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine (CAS 1515112-71-6)
  • Structure : Methyl at position 7, methanamine at position 5.
  • Formula : C8H10N4.

Substituted Derivatives

(a) 5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 121405-36-5)
  • Structure : p-Tolyl (methylphenyl) at position 5, amine at position 4.
  • Formula : C13H12N4.
  • Key Differences : The bulky p-tolyl group enhances hydrophobicity, improving membrane permeability but reducing aqueous solubility. This derivative is explored in cancer research for its enhanced target selectivity .
(b) 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477600-73-0)
  • Structure : Chlorine at position 5, amine at position 4.
  • Formula : C6H5ClN4.

Functional Group Variations

(a) 7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 9k)
  • Structure : Ethyl at position 7, 4-methoxyphenyl at position 5.
  • Formula : C14H16N4O.
  • Key Differences : The ethyl group increases steric bulk, while the methoxyphenyl enhances π-π interactions. This compound showed moderate cytotoxicity in preclinical studies .
(b) 5-(2-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 9e)
  • Structure : 2-Methoxyphenyl at position 5, methyl at position 6.
  • Formula : C13H12N4O.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Solubility (Predicted) Biological Activity Highlights
{5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine 1638771-54-6 C8H10N4 5-Me, 4-CH2NH2 Moderate (polar amine) Kinase inhibition, intermediate
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 1234616-34-2 C7H8N4 7-Me, 4-NH2 Low (nonpolar) Antiviral screening
5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 121405-36-5 C13H12N4 5-p-Tolyl, 4-NH2 Low (hydrophobic) Oncological targets
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine 477600-73-0 C6H5ClN4 5-Cl, 4-NH2 Moderate Electrophilic intermediate
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - C14H16N4O 7-Et, 5-(4-MeOPh) Low Cytotoxicity studies

Biological Activity

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine, a compound belonging to the pyrrolo[2,3-d]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4
  • CAS Number : 118798194
  • Molecular Weight : 162.19 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have reported various synthetic routes that include the use of starting materials such as 4-amino derivatives and other pyrimidine precursors. These routes often emphasize the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Anticancer Properties

Recent studies highlight the compound's promising anticancer activity. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (μM) Reference
MDA-MB-231 (breast)0.126
HeLa (cervical)0.145
A549 (lung)0.200

These results indicate that this compound exhibits potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models.

The compound's mechanism of action is believed to involve the inhibition of specific kinases and enzymes associated with cancer progression. For instance, it has shown strong inhibition against matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis and angiogenesis. This inhibition suggests a dual role in both direct cytotoxicity and modulation of the tumor microenvironment.

Case Studies and Research Findings

  • Case Study on MDA-MB-231 Cells :
    • In a controlled study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant reductions in tumor size and metastasis compared to control groups. The pharmacodynamic effect was notable with a reduction in lung metastasis observed over a 30-day treatment period.
  • Selectivity Profile :
    • The compound exhibited a selectivity index favoring cancer cells over normal cells, indicating its potential for targeted therapy with reduced side effects. Comparative studies showed that it was less effective against non-cancerous cells like MCF10A, reinforcing its specificity for malignant cells.

Safety and Toxicology

Safety profiles have been assessed in various animal models, showing no acute toxicity at doses up to 2000 mg/kg. Furthermore, pharmacokinetic studies indicated favorable absorption characteristics with an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine
Reactant of Route 2
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